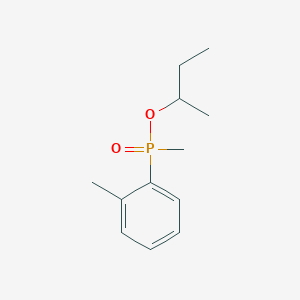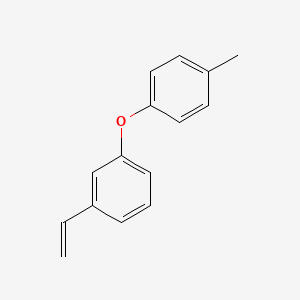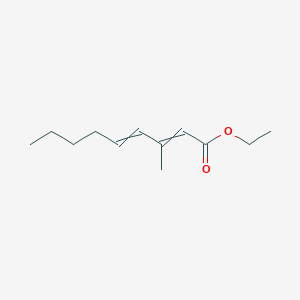![molecular formula C44H76B2 B12523185 ([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane) CAS No. 668985-99-7](/img/structure/B12523185.png)
([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): is an organoboron compound that features a biphenyl core with two dioctylborane groups attached at the 2,2’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) typically involves the reaction of 1,1’-biphenyl-2,2’-diyl dibromide with dioctylborane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive borane groups.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): can undergo various chemical reactions, including:
Oxidation: The borane groups can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The borane groups can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the borane groups in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Biphenyl derivatives.
Substitution: Functionalized biphenyl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) exerts its effects typically involves the interaction of the borane groups with other molecules. The borane groups can act as Lewis acids, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including the formation of new bonds and the activation of substrates.
Vergleich Mit ähnlichen Verbindungen
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): can be compared with other borane-containing compounds, such as:
Triphenylborane: Another borane compound with three phenyl groups attached to boron.
Dibutylborane: A simpler borane compound with two butyl groups attached to boron.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups and organic substituents.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) lies in its biphenyl core, which provides additional stability and potential for electronic interactions compared to simpler borane compounds.
Eigenschaften
CAS-Nummer |
668985-99-7 |
|---|---|
Molekularformel |
C44H76B2 |
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
[2-(2-dioctylboranylphenyl)phenyl]-dioctylborane |
InChI |
InChI=1S/C44H76B2/c1-5-9-13-17-21-29-37-45(38-30-22-18-14-10-6-2)43-35-27-25-33-41(43)42-34-26-28-36-44(42)46(39-31-23-19-15-11-7-3)40-32-24-20-16-12-8-4/h25-28,33-36H,5-24,29-32,37-40H2,1-4H3 |
InChI-Schlüssel |
KDVUNZVJWINVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1C2=CC=CC=C2B(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)


![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)

